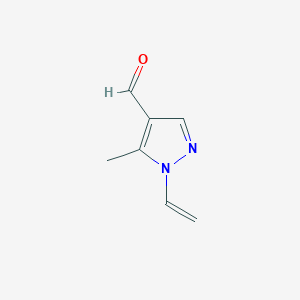

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-ethenyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-9-6(2)7(5-10)4-8-9/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOKXLFAZAAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389548 | |

| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120841-97-6 | |

| Record name | 1-Ethenyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120841-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This molecule, belonging to the pyrazole class, is of interest to researchers in medicinal chemistry and materials science due to its potential as a versatile building block for the synthesis of more complex bioactive molecules and functional polymers. This document summarizes its known physical and chemical data, outlines detailed hypothetical experimental protocols for its synthesis and characterization based on established chemical principles, and provides a visual representation of the experimental workflow.

Physicochemical Properties

Table 1: Physicochemical Properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | - |

| CAS Number | 120841-97-6 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Physical State | Likely a solid at room temperature | Inferred from related compounds[2] |

| SMILES | C=CN1C(=C(C=N1)C=O)C | - |

| InChI Key | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO.[3] | Inferred from related compounds |

| Hazard | Irritant | [1] |

Experimental Protocols

The following sections detail hypothetical yet comprehensive experimental protocols for the synthesis, purification, and characterization of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. These methodologies are based on well-established synthetic routes for analogous pyrazole derivatives, particularly the Vilsmeier-Haack reaction for formylation.[4][5][6][7][8][9][10]

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[4][5][6][8][9][10][11] This proposed synthesis starts from the precursor 5-methyl-1-vinyl-1H-pyrazole.

2.1.1. Materials and Reagents:

-

5-methyl-1-vinyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Standard laboratory glassware and magnetic stirrer

2.1.2. Reaction Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. This in-situ preparation generates the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

-

Dissolve 5-methyl-1-vinyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde can be purified using one of the following standard laboratory techniques:

-

Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a pure crystalline product.[12]

-

Column Chromatography: For oily or impure solid products, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]

Characterization

The identity and purity of the synthesized 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde should be confirmed by a combination of spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm with distinct coupling patterns), the aldehyde proton (a singlet around 9.5-10.0 ppm), the methyl protons (a singlet around 2.5 ppm), and the pyrazole ring proton.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the aldehyde (around 180-190 ppm), the carbons of the pyrazole ring, the vinyl carbons, and the methyl carbon.

2.3.2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a strong absorption band characteristic of the aldehyde C=O stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and vinyl groups, and C=C and C=N stretching vibrations from the pyrazole ring and vinyl group.

2.3.3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (136.15 g/mol ).

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide consolidates the available physicochemical data for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and provides a robust, albeit hypothetical, framework for its synthesis and characterization. The outlined protocols, based on established chemical literature for similar compounds, offer a reliable starting point for researchers aiming to synthesize and utilize this versatile pyrazole derivative in their drug discovery and materials science endeavors. Further experimental validation is necessary to confirm the specific physical properties and optimize the proposed synthetic route.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. jpsionline.com [jpsionline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-97-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential applications in drug discovery, including its interaction with key signaling pathways.

Chemical and Physical Properties

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of a methyl group at the 5-position, a vinyl group at the 1-position, and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120841-97-6 | [1] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| MDL Number | MFCD03167207 | [1] |

| Hazard Statement | Irritant | [1] |

Experimental Protocols

Synthesis

The synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde can be achieved through a two-step process involving the vinylation of 5-methyl-1H-pyrazole followed by Vilsmeier-Haack formylation.

Step 1: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole

One common method for the synthesis of 1-vinylpyrazoles is the reaction of a pyrazole with vinyl acetate.[3][4]

-

Materials: 5-methyl-1H-pyrazole, vinyl acetate, mercuric(II) sulfate (catalyst).

-

Procedure: A mixture of 5-methyl-1H-pyrazole and a molar excess of vinyl acetate is heated to boiling. A catalytic amount of mercuric(II) sulfate is added to the reaction mixture. The reaction is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess vinyl acetate is removed under reduced pressure. The crude product is then purified by vacuum distillation.[3]

Step 2: Vilsmeier-Haack Formylation of 5-Methyl-1-vinyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6][7][8][9]

-

Materials: 5-Methyl-1-vinyl-1H-pyrazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, and a suitable base for neutralization (e.g., sodium carbonate or sodium hydroxide solution).

-

Procedure: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide with stirring. 5-Methyl-1-vinyl-1H-pyrazole is then added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by TLC. After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Workflow for Synthesis

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-97-6). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopy. A detailed, representative experimental protocol for its synthesis is also provided.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 120841-97-6 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous pyrazole and vinyl-substituted heterocyclic compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.90 | s | 1H | Aldehyde (-CHO) |

| ~7.95 | s | 1H | Pyrazole H-3 |

| ~7.10 | dd | 1H | Vinyl (-CH=) |

| ~5.70 | dd | 1H | Vinyl (=CH₂) (trans) |

| ~5.20 | dd | 1H | Vinyl (=CH₂) (cis) |

| ~2.60 | s | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde C=O |

| ~148.0 | Pyrazole C-5 |

| ~138.0 | Pyrazole C-3 |

| ~130.0 | Vinyl -CH= |

| ~115.0 | Pyrazole C-4 |

| ~105.0 | Vinyl =CH₂ |

| ~14.0 | Methyl -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (aromatic/vinyl) |

| ~2920 | Weak | C-H stretch (methyl) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~960 | Medium | =C-H bend (vinyl) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | Medium | [M-H]⁺ |

| 108 | Medium | [M-CO]⁺ |

| 107 | High | [M-CHO]⁺ |

| 80 | Medium | [C₄H₄N₂]⁺ (Pyrazole ring fragment) |

Experimental Protocols

The synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde can be approached through a multi-step process, culminating in a Vilsmeier-Haack formylation. The following is a representative protocol based on established methods for the synthesis of similar pyrazole-4-carbaldehydes.

Synthesis of 5-Methyl-1H-pyrazole

-

Reaction Setup: A mixture of hydrazine hydrate (1.0 eq) and acetylacetone (1.0 eq) in ethanol is stirred at room temperature.

-

Reaction Progression: The reaction is typically exothermic and is stirred for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield 3,5-dimethylpyrazole.

N-Vinylation of 5-Methyl-1H-pyrazole

-

Reaction Setup: 3,5-dimethylpyrazole (1.0 eq) is dissolved in a suitable solvent such as dioxane containing a catalytic amount of a base (e.g., potassium hydroxide).

-

Acetylene bubbling: Acetylene gas is bubbled through the solution at elevated temperature and pressure.

-

Work-up: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude 1-vinyl-3,5-dimethylpyrazole is then purified by vacuum distillation.

Formylation of 1-vinyl-3,5-dimethylpyrazole (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to dimethylformamide (DMF, 5.0 eq) with stirring. The mixture is then allowed to warm to room temperature.

-

Reaction with Pyrazole: The synthesized 1-vinyl-3,5-dimethylpyrazole (1.0 eq) is added dropwise to the Vilsmeier reagent.

-

Reaction Progression: The reaction mixture is heated to 60-80°C and stirred for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel to afford 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

Caption: Synthesis and Characterization Workflow.

Spectroscopic Analysis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected ¹H and ¹³C NMR spectral features based on the analysis of structurally similar pyrazole derivatives. Furthermore, it presents standardized experimental protocols for acquiring high-quality NMR spectra and a logical workflow for spectral assignment, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

Introduction

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. These predictions are based on established NMR data for analogous pyrazole structures.[1][2][3][4][5][6]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | Singlet (s) | - |

| H-3 (pyrazole ring) | 7.8 - 8.2 | Singlet (s) | - |

| H-vinyl (α to N) | 7.0 - 7.5 | Doublet of doublets (dd) | 15.0 - 17.0, 8.0 - 10.0 |

| H-vinyl (β, trans to N) | 5.8 - 6.2 | Doublet of doublets (dd) | 15.0 - 17.0, 1.0 - 2.0 |

| H-vinyl (β, cis to N) | 5.2 - 5.6 | Doublet of doublets (dd) | 8.0 - 10.0, 1.0 - 2.0 |

| CH₃ | 2.4 - 2.8 | Singlet (s) | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 185 - 195 |

| C-5 (pyrazole ring) | 145 - 155 |

| C-3 (pyrazole ring) | 138 - 145 |

| C-vinyl (α to N) | 130 - 135 |

| C-4 (pyrazole ring) | 115 - 125 |

| C-vinyl (β) | 105 - 115 |

| CH₃ | 12 - 18 |

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, the following experimental procedures are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Spectral Width: A spectral width of 0 to 200 ppm.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Visualization of Molecular Structure and NMR Assignment Workflow

The following diagrams illustrate the molecular structure of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with atom numbering for NMR assignment and a logical workflow for spectral analysis.

Caption: Molecular structure of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with atom numbering.

Caption: Workflow for NMR spectral assignment.

References

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bifunctional Reactivity of Vinyl Pyrazole Aldehydes: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Exploration of the Synthesis, Reaction Mechanisms, and Applications of Vinyl Pyrazole Aldehydes in Drug Discovery and Materials Science.

Vinyl pyrazole aldehydes represent a unique class of heterocyclic compounds characterized by the simultaneous presence of a reactive aldehyde group and a versatile vinyl moiety attached to a pyrazole core. This dual functionality imparts a rich and tunable reactivity profile, making them valuable building blocks in organic synthesis, particularly for the construction of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of vinyl pyrazole aldehydes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations.

Synthesis of Vinyl Pyrazole Aldehydes

The synthesis of vinyl pyrazole aldehydes can be approached in two primary ways: by constructing the pyrazole ring with the vinyl and aldehyde functionalities already incorporated in the precursors, or by introducing one or both of these groups onto a pre-existing pyrazole scaffold.

One common strategy to introduce the aldehyde functionality is through the Vilsmeier-Haack reaction on a suitable hydrazone precursor. This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF), to effect formylation at an electron-rich position of the pyrazole ring. For instance, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding acetophenone phenylhydrazones.

The vinyl group can be introduced via several methods. A prominent route involves the conversion of a pyrazole carbaldehyde to a vinyl group. This can be achieved through a Wittig reaction, where the aldehyde is treated with a phosphorus ylide to form the carbon-carbon double bond. Alternatively, a Grignard reaction with a vinyl magnesium halide can be employed to add the vinyl group to the aldehyde, followed by dehydration of the resulting alcohol to yield the vinyl pyrazole. Another method involves the synthesis of 4-vinylpyrazoles from tetrahydropyrazolo[3,4-d][1][2]diazepines.[3]

A domino reaction involving the Bestmann-Ohira reagent and α,β-unsaturated aldehydes provides an efficient route to functionalized 5(3)-vinylpyrazoles, showcasing a convergent approach to these bifunctional molecules.[4]

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of vinyl pyrazole aldehydes is dictated by the interplay between the electrophilic aldehyde and the nucleophilic/dienophilic vinyl group. The pyrazole ring itself, being aromatic, influences the reactivity of these substituents through its electronic effects. The chemoselectivity of reactions is a key consideration when manipulating these molecules.

Reactions of the Aldehyde Group

The aldehyde functionality in vinyl pyrazole aldehydes undergoes a variety of characteristic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

1. Oxidation to Carboxylic Acids:

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a range of oxidizing agents. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mildly acidic conditions, is a particularly effective method due to its high chemoselectivity, leaving the vinyl group intact.[5][6]

Table 1: Representative Oxidation of Pyrazole Aldehydes

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | KMnO₄ in water/pyridine | 1,3-Diaryl-1H-pyrazole-4-carboxylic acid | High | [7] |

| α,β-Unsaturated Aldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | α,β-Unsaturated Carboxylic Acid | Good to Excellent | [5] |

2. Reduction to Alcohols:

The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that typically reduces the aldehyde without affecting the vinyl group, especially under controlled conditions.[8][9]

Table 2: Representative Reduction of Pyrazole Aldehydes

| Starting Material | Reducing Agent | Product | Solvent | Reference |

| Aldehyde/Ketone | NaBH₄ | Primary/Secondary Alcohol | THF, MeOH, or EtOH | [8] |

| 4-Nitrobenzaldehyde | NaBH₄ | 4-Nitrobenzyl alcohol | Ethanol | [10] |

3. Nucleophilic Addition and Condensation Reactions:

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles.

-

Grignard Reaction: The addition of Grignard reagents to the aldehyde provides a versatile method for introducing alkyl or aryl groups, leading to the formation of secondary alcohols.[11]

-

Knoevenagel Condensation: This reaction involves the condensation of the pyrazole aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond. This is a powerful tool for extending the conjugation of the system.

-

Wittig Reaction: As mentioned in the synthesis section, the Wittig reaction is a key method for converting the aldehyde into a vinyl group by reacting it with a phosphorus ylide.[12]

Reactions of the Vinyl Group

The vinyl group on the pyrazole ring can participate in a range of reactions, including cycloadditions and additions.

-

Cycloaddition Reactions: Vinylpyrazoles can act as dienophiles in Diels-Alder reactions, although their reactivity can be influenced by substituents on the pyrazole ring.[4] They can also undergo [3+2] cycloaddition reactions with various dipoles.

-

Addition Reactions: The double bond of the vinyl group can undergo addition reactions with electrophiles such as halogens and hydrogen halides.

Experimental Protocols

General Procedure for Pinnick Oxidation of a Pyrazole Aldehyde

To a solution of the pyrazole aldehyde (1.0 equiv) in a mixture of tert-butanol and water is added 2-methyl-2-butene (as a scavenger), followed by sodium dihydrogen phosphate (NaH₂PO₄) and sodium chlorite (NaClO₂). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the carboxylic acid product is isolated through extraction and purification.[13]

General Procedure for Sodium Borohydride Reduction of a Pyrazole Aldehyde

The pyrazole aldehyde (1.0 equiv) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise at 0 °C or room temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the alcohol product is isolated via extraction and purification.[9][10]

General Procedure for Wittig Reaction of a Pyrazole Aldehyde

A phosphorus ylide is prepared by treating a phosphonium salt with a strong base. The pyrazole aldehyde (1.0 equiv), dissolved in a suitable solvent like THF or dichloromethane, is then added to the ylide solution. The reaction mixture is stirred at room temperature until the aldehyde is consumed. The product is then isolated and purified.[12][14]

Applications in Drug Development and Signaling Pathway Modulation

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[15] The incorporation of vinyl and aldehyde functionalities provides handles for further chemical modification and for interaction with biological targets.

Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in a wide range of diseases, including cancer and inflammatory disorders.[16]

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors, playing a key role in immunity and inflammation.[3][17][18] Pyrazole-based compounds have been developed as potent inhibitors of JAK kinases, offering therapeutic potential for autoimmune diseases and certain cancers.[1]

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Modulation of BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is critical for embryonic development and tissue homeostasis.[16][19] Dysregulation of this pathway is associated with various diseases. Pyrazole-containing small molecules have been identified as inhibitors of BMP type I receptors, thereby blocking the downstream phosphorylation of SMAD proteins.[19][20]

Caption: Inhibition of the canonical BMP/SMAD signaling pathway by a pyrazole derivative.

Experimental Workflow for Kinase Inhibitor Screening

The discovery of novel kinase inhibitors often follows a structured workflow, beginning with high-throughput screening and progressing to detailed characterization of lead compounds.

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion

Vinyl pyrazole aldehydes are a class of compounds with significant synthetic potential, arising from the orthogonal reactivity of their constituent functional groups. The ability to selectively manipulate the aldehyde and vinyl moieties allows for the creation of a diverse range of molecular structures. Their relevance is further underscored by the established importance of the pyrazole core in medicinal chemistry. Future research in this area will likely focus on the development of novel tandem reactions that exploit the bifunctionality of these molecules and the exploration of their utility in the synthesis of new therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psiberg.com [psiberg.com]

- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 7. A Critical Assessment of Computer-Aided Approaches for Identifying FAK Inhibitors [sedici.unlp.edu.ar]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sodium Borohydride [commonorganicchemistry.com]

- 10. studylib.net [studylib.net]

- 11. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chemmethod.com [chemmethod.com]

- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cusabio.com [cusabio.com]

- 19. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of the BMP Signaling Pathway Ameliorated Established Clinical Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. The introduction of a formyl group at the C4 position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, including its mechanism, experimental protocols, and a summary of reported yields for various substrates.

The Vilsmeier-Haack Reaction: Mechanism and Reagents

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically a chloroiminium salt.[1][2][3] This electrophilic species is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5][6] Other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used.[4]

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][3]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the work-up yields the desired pyrazole-4-carbaldehyde.[3]

The reactivity of the pyrazole substrate is influenced by the nature of its substituents. Electron-donating groups on the pyrazole ring enhance its nucleophilicity and facilitate the electrophilic attack, while strong electron-withdrawing groups can decrease reactivity.[7]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the Vilsmeier reagent and the subsequent synthesis of pyrazole-4-carbaldehydes.

Preparation of the Vilsmeier Reagent (in situ)

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use.

Procedure:

-

To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.2 to 3 equivalents relative to the pyrazole substrate) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, the Vilsmeier reagent is formed and is ready for immediate use in the subsequent formylation reaction.

General Procedure for the Vilsmeier-Haack Formylation of Pyrazoles

Procedure:

-

Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of an anhydrous solvent such as dichloromethane (DCM) or DMF.

-

Add the solution of the pyrazole dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 70-120 °C) for a period ranging from a few hours to overnight.[7][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1][4]

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can then be purified by column chromatography or recrystallization.

Quantitative Data on the Synthesis of Pyrazole-4-carbaldehydes

The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack synthesis of various substituted pyrazole-4-carbaldehydes as reported in the literature.

Table 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes [7]

| Entry | R | R' | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Pr | Me | 2 | 120 | 55 |

| 2 | Pr | Et | 2 | 120 | 52 |

| 3 | Pr | CH₂CH₂OH | 3 | 120 | 58 |

| 4 | Ph | Me | 3.5 | 120 | 78 |

| 5 | Ph | Et | 3 | 120 | 75 |

| 6 | 4-MeC₆H₄ | Me | 4 | 120 | 81 |

| 7 | 4-MeOC₆H₄ | Me | 4 | 120 | 85 |

| 8 | 4-FC₆H₄ | Me | 5 | 120 | 65 |

| 9 | 4-NO₂C₆H₄ | Me | 12 | 120 | 0 |

| 10 | Ph | Ph | 3 | 120 | 72 |

Table 2: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [8]

| Entry | Ar | Yield (%) |

| 1 | C₆H₅ | 85 |

| 2 | 4-CH₃C₆H₄ | 88 |

| 3 | 4-CH₃OC₆H₄ | 90 |

| 4 | 4-FC₆H₄ | 82 |

| 5 | 4-ClC₆H₄ | 86 |

| 6 | 4-BrC₆H₄ | 84 |

| 7 | 3-CH₃C₆H₄ | 87 |

| 8 | 3-ClC₆H₄ | 83 |

| 9 | 2-ClC₆H₄ | 80 |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Workflow

Caption: General workflow for pyrazole-4-carbaldehyde synthesis.

Applications in Drug Development

Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry. The pyrazole nucleus is a privileged structural motif found in numerous marketed drugs.[7] The formyl group at the C4 position serves as a versatile handle for further chemical transformations, allowing for the synthesis of a diverse array of derivatives. These derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticancer, and antiparasitic properties.[7][9] The ability to efficiently synthesize substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is therefore of significant interest to drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the pyrazole core, followed by N-vinylation, and culminating in a regioselective formylation.

I. Synthetic Strategy Overview

The synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a linear three-step sequence. This strategy ensures high yields and purity of the final product. The overall workflow is depicted below.

Caption: Overall synthesis workflow for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

II. Starting Materials and Reagents

The successful synthesis of the target molecule relies on the judicious selection of starting materials and reagents for each step. The following tables provide a comprehensive list of the necessary chemicals and their roles in the reactions.

Step 1: Synthesis of 5-Methyl-1H-pyrazole

| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Hydrazine sulfate | H₆N₂O₄S | 130.12 | Source of hydrazine |

| Sodium hydroxide | NaOH | 40.00 | Base |

| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | Diketone precursor |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction solvent |

| Anhydrous potassium carbonate | K₂CO₃ | 138.21 | Drying agent |

Step 2: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole

| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 5-Methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | Pyrazole core |

| Vinyl acetate | C₄H₆O₂ | 86.09 | Vinylating agent |

| Mercuric(II) sulfate | HgSO₄ | 296.65 | Catalyst |

| Sulfuric acid | H₂SO₄ | 98.08 | Catalyst precursor |

| Mercuric(II) acetate | Hg(C₂H₃O₂)₂ | 318.68 | Catalyst precursor |

Step 3: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 5-Methyl-1-vinyl-1H-pyrazole | C₆H₈N₂ | 108.14 | Substrate |

| Phosphorus oxychloride | POCl₃ | 153.33 | Vilsmeier reagent component |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Vilsmeier reagent component and solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Neutralizing agent |

III. Experimental Protocols

The following are detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 5-Methyl-1H-pyrazole

This procedure is adapted from a standard method for the synthesis of substituted pyrazoles.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.

-

Addition of Acetylacetone: Slowly add acetylacetone (2,4-pentanedione) dropwise to the cooled hydrazine solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole.

Step 2: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole

This protocol is based on the vinylation of pyrazoles using vinyl acetate.[1][2]

-

Catalyst Preparation: Prepare the catalyst in situ by adding a catalytic amount of sulfuric acid to mercuric(II) acetate in boiling vinyl acetate.

-

Vinylation Reaction: Add 5-methyl-1H-pyrazole to the boiling vinyl acetate solution containing the catalyst. Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture and filter to remove the catalyst. Remove the excess vinyl acetate by distillation. The crude product can be purified by vacuum distillation or column chromatography to afford 5-methyl-1-vinyl-1H-pyrazole, with expected yields in the range of 70-86%.[2]

Step 3: Vilsmeier-Haack Formylation to Yield 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.

-

Vilsmeier Reagent Formation: In a flask cooled in an ice-salt bath, add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Maintain the temperature below 5 °C.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-methyl-1-vinyl-1H-pyrazole in anhydrous dichloromethane (DCM) or DMF dropwise, keeping the temperature below 10 °C. After the addition, the reaction mixture is typically stirred at room temperature and then heated to 60-80 °C for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

IV. Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined in the diagram below.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

This technical guide provides a foundational framework for the synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

Chemical structure and IUPAC name of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC name, and known properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. While specific experimental spectral data for this compound is not publicly available, this document outlines a plausible synthetic route based on established chemical methodologies for analogous structures.

Chemical Identity and Structure

The compound of interest is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The structure is characterized by a methyl group at the 5-position, a vinyl group at the 1-position (on a nitrogen atom), and a carbaldehyde (formyl) group at the 4-position.

IUPAC Name: 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Synonym: 1-ethenyl-5-methyl-1H-pyrazole-4-carbaldehyde[1]

Chemical Structure Diagram:

Caption: Chemical structure of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

Physicochemical and Hazard Data

The fundamental physicochemical properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde are summarized in the table below. This information is critical for handling, storage, and experimental design.

Table 1: Summary of Quantitative Data

| Property | Value | Reference(s) |

| CAS Number | 120841-97-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Hazard Statement | Irritant | [2] |

Synthesis Pathway and Experimental Protocol

A specific, peer-reviewed experimental protocol for the synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not documented in readily accessible scientific literature. However, the Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings, including pyrazoles. Therefore, a plausible synthetic route involves the formylation of the precursor, 5-methyl-1-vinyl-1H-pyrazole.

Plausible Synthetic Workflow:

Caption: A logical workflow for the plausible synthesis of the target compound.

Detailed Hypothetical Experimental Protocol:

Objective: To synthesize 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 5-methyl-1-vinyl-1H-pyrazole.

Materials:

-

5-methyl-1-vinyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 5-methyl-1-vinyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

-

Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

Disclaimer: This protocol is hypothetical and based on general procedures for Vilsmeier-Haack reactions. Optimization of stoichiometry, temperature, reaction time, and purification methods would be necessary to achieve a satisfactory yield and purity.

Spectral and Analytical Data

A thorough search of scientific databases and literature did not yield any publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, FT-IR, or Mass Spectrometry) for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. For research and development purposes, this data would need to be acquired through the experimental characterization of the synthesized and purified compound.

References

An In-depth Guide to the Chemistry of N-vinylpyrazole: Synthesis, Polymerization, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-vinylpyrazole, a versatile heterocyclic monomer, has garnered significant attention in polymer chemistry and medicinal research. Its unique structure, featuring a pyrazole ring attached to a vinyl group, imparts a range of desirable properties to its polymeric forms and allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the core chemistry of N-vinylpyrazole, including its synthesis, polymerization behavior, reactivity, and emerging applications, with a particular focus on its relevance to drug development.

Synthesis of N-vinylpyrazole

The preparation of N-vinylpyrazole can be achieved through several synthetic routes, each with its own advantages and limitations. The primary methods include the direct vinylation of pyrazole, the dehydrochlorination of N-(2-chloroethyl)pyrazole, and synthesis via phase-transfer catalysis.

Direct Vinylation of Pyrazole

Direct vinylation involves the reaction of pyrazole with acetylene under pressure.[1] Another common method is the reaction of pyrazole with vinyl acetate in the presence of a mercury(II) sulfate catalyst.[2][3] This latter method offers good yields, typically ranging from 70–86%.[2][3]

Dehydrochlorination of N-(2-chloroethyl)pyrazole

This two-step process first involves the N-alkylation of pyrazole with dichloroethane (DCE) to form N-(2-chloroethyl)pyrazole.[2] Subsequent dehydrochlorination of this intermediate yields N-vinylpyrazole.[2][4] This method is often carried out under phase-transfer catalysis (PTC) conditions, which can provide high yields of 75–90%.[2][4]

Synthesis via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis provides an efficient and high-yielding route to N-vinylpyrazole.[2][5][6][7][8][9] This method typically involves the reaction of pyrazole with a vinylating agent in a two-phase system with a phase-transfer catalyst, such as a quaternary ammonium salt.[5][6] The reaction of pyrazole with dichloroethane in water in the presence of benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst, followed by dehydrochlorination, proceeds smoothly to give N-vinylpyrazoles in 80-90% yield.[5][6]

Polymerization of N-vinylpyrazole

N-vinylpyrazole readily undergoes polymerization, primarily through free-radical mechanisms, to produce poly(N-vinylpyrazole). This polymer exhibits interesting physicochemical properties and has potential applications in various fields.

Free-Radical Polymerization

The free-radical polymerization of N-vinylpyrazole can be initiated using conventional radical initiators such as azobisisobutyronitrile (AIBN).[2][3] The polymerization can be carried out in solution, with solvents like benzene.[2][3] The molecular weight of the resulting poly(N-vinylpyrazole) can range from 150,000 to 330,000 g/mol .[2][3] The rate and extent of polymerization are influenced by substituents on the pyrazole ring.[2] For instance, neat 1-vinylpyrazole can polymerize almost explosively.[2][10]

Copolymerization

N-vinylpyrazole can also be copolymerized with various other vinyl monomers, such as vinyl chloride, methyl methacrylate, and vinyl acetate, to tailor the properties of the resulting copolymers.[5][11] The reactivity ratios for the copolymerization of N-vinylpyrazole (VP) with N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (VA) have been determined, providing insight into the copolymer composition.[11]

Table 1: Reactivity Ratios for the Copolymerization of N-vinylpyrazole (M1)

| Comonomer (M2) | r1 | r2 |

| N-vinyl-4,5,6,7-tetrahydroindole (VTHI) | 0.83 ± 0.05 | 0.41 ± 0.01 |

| Vinyl Acetate (VA) | 0.63 ± 0.02 | 0.006 ± 0.03 |

Data sourced from[11]

Reactivity of N-vinylpyrazole

The dual functionality of N-vinylpyrazole, arising from the pyrazole ring and the vinyl group, allows for a variety of chemical transformations.

Cycloaddition Reactions

N-vinylpyrazoles can participate in cycloaddition reactions. For instance, they undergo [2+2] cycloaddition with tetracyanoethylene (TCNE).[2] This reaction typically occurs in an aprotic solvent like benzene.[2] While the reaction with 1-vinylpyrazole proceeds at room temperature, substituted vinylpyrazoles may require heating.[2]

Electrophilic Substitution

The pyrazole ring in N-vinylpyrazole can undergo electrophilic substitution reactions. The vinyl group can also be subject to electrophilic attack. For example, N-vinylpyrazoles react with hydrogen halides, with addition occurring at the double bond of the vinyl group according to Markovnikov's rule.[2]

Other Reactions

N-vinylpyrazoles can also undergo other reactions such as C-H activation, phosphorylation, and reactions with thiols.[2] The reaction with thiols can proceed via either ionic or free-radical mechanisms to form α- and β-addition products.[2]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[1][4][12][13] Pyrazole-containing compounds have shown a wide range of biological activities, including acting as kinase inhibitors, which are crucial targets in cancer therapy.[3][12][14][15]

Pyrazole-Based Kinase Inhibitors

Many pyrazole derivatives have been developed as inhibitors of various protein kinases, such as Akt kinase, MAP kinases, and Aurora kinases.[3][14][15] These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets. The pyrazole ring often plays a key role in the binding of these inhibitors to the ATP-binding site of the kinase.[3][14]

Table 2: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

| Compound | Target Kinase(s) | Therapeutic Area |

| Tozasertib (VX-680) | Aurora kinases | Cancer |

| ENMD-2076 | Aurora A kinase | Cancer |

| Barasertib | Aurora B kinase | Cancer |

| Afuresertib (GSK2110183) | Akt1 kinase | Cancer |

The development of N-vinylpyrazole-containing molecules as kinase inhibitors is an active area of research, with the vinyl group offering a potential site for further functionalization to enhance potency and selectivity.

Experimental Protocols

Synthesis of N-vinylpyrazole via Dehydrochlorination of N-(2-chloroethyl)pyrazole under Phase-Transfer Catalysis

This procedure is adapted from the method described by Attarian et al.[5][6]

Materials:

-

Pyrazole

-

1,2-Dichloroethane (DCE)

-

Benzyltriethylammonium chloride (TEBAC)

-

Sodium hydroxide (NaOH)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

N-alkylation: A mixture of pyrazole, an excess of 1,2-dichloroethane, water, and a catalytic amount of TEBAC is prepared in a reaction flask. The mixture is stirred vigorously at a specified temperature for several hours until the pyrazole is consumed (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Dehydrochlorination: The crude N-(2-chloroethyl)pyrazole is dissolved in water, and a concentrated solution of sodium hydroxide is added. A catalytic amount of TEBAC is also added. The mixture is heated and stirred for a specified time until the dehydrochlorination is complete.

-

Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic extracts are washed with water, dried, and the solvent is removed under reduced pressure. The resulting crude N-vinylpyrazole is then purified by vacuum distillation.

Free-Radical Solution Polymerization of N-vinylpyrazole

This is a general procedure for the free-radical polymerization of N-vinylpyrazole in a solution.

Materials:

-

N-vinylpyrazole (freshly distilled)

-

Benzene (or other suitable solvent)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

Procedure:

-

Preparation: N-vinylpyrazole and the solvent are placed in a polymerization tube. The desired amount of AIBN is added.

-

Degassing: The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Polymerization: The sealed tube is placed in a thermostatically controlled bath at a specific temperature (e.g., 60-80 °C) for a predetermined time.

-

Isolation of Polymer: The polymerization is quenched by cooling the tube in an ice bath. The viscous solution is then poured into a large excess of a non-solvent (e.g., petroleum ether or hexane) to precipitate the polymer.

-

Purification and Drying: The precipitated poly(N-vinylpyrazole) is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Synthesis of N-vinylpyrazole via Phase-Transfer Catalysis

Caption: Workflow for the synthesis of N-vinylpyrazole using a two-step phase-transfer catalysis method.

Free-Radical Polymerization of N-vinylpyrazole

Caption: The three main stages of the free-radical polymerization of N-vinylpyrazole.

Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Pyrazole Derivatives

Caption: A simplified representation of the PI3K/Akt signaling pathway and the inhibitory action of pyrazole-based drugs on Akt.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS OF N-VINYLPYRAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block. This compound incorporates a reactive aldehyde functionality and a vinyl group on a stable pyrazole core, making it a valuable precursor for the synthesis of a diverse range of complex molecules, including those with potential therapeutic applications.

Core Moiety Profile

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic systems. Its unique combination of functional groups allows for selective transformations, providing access to a wide array of molecular architectures.

| Property | Value | Reference |

| CAS Number | 120841-97-6 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Not specified (presumed solid/oil) | |

| Hazard Statement | Irritant | [1] |

Synthetic Applications and Protocols

The aldehyde and vinyl functionalities of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde are the primary sites for chemical modifications, enabling its use in various synthetic transformations.

Synthesis of the Core Moiety: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. While a specific protocol for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not explicitly detailed in the searched literature, a general procedure can be adapted from the synthesis of similar pyrazole-4-carbaldehydes.

Experimental Protocol (Representative):

-

To a stirred solution of 5-methyl-1-vinyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 70-80 °C and stirred for 2-4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

-

The solution is neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried to afford the crude product.

-

Purification is achieved by recrystallization or column chromatography to yield 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Synthesis:

Caption: Vilsmeier-Haack formylation of 5-methyl-1-vinyl-1H-pyrazole.

Knoevenagel Condensation

The aldehyde group of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds to form substituted alkenes. These products are valuable intermediates for the synthesis of various bioactive molecules.

Experimental Protocol (Representative):

-

In a round-bottom flask, 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) are dissolved in a suitable solvent (e.g., ethanol/water mixture).

-

A catalytic amount of a base (e.g., piperidine, ammonium carbonate) is added to the mixture.

-

The reaction is stirred at room temperature or refluxed for a specified time (typically 3-20 minutes), with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with a cold solvent and dried to yield the Knoevenagel condensation product.

Quantitative Data for Knoevenagel Condensation of Pyrazole Aldehydes (Representative):

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 3 | 95 | [2] |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 5 | 94 | [2] |

Synthesis of Schiff Bases

Condensation of the aldehyde with primary amines yields Schiff bases (imines), which are important ligands in coordination chemistry and precursors for the synthesis of various N-heterocycles.

Experimental Protocol (Representative):

-

A solution of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is prepared.

-

To this solution, a primary amine (1.0 eq) is added, followed by a catalytic amount of an acid (e.g., acetic acid).

-

The mixture is refluxed for 3-4 hours and the reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured onto crushed ice.

-

The solid product that separates out is filtered, washed with water, and recrystallized from a suitable solvent to give the pure Schiff base.

General Synthetic Pathway for Schiff Base Formation:

Caption: General scheme for the synthesis of Schiff bases.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including anticancer and kinase inhibitory effects. 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde can serve as a key precursor for the synthesis of these important scaffolds. A common route involves the initial conversion of the pyrazole-4-carbaldehyde to a 5-aminopyrazole derivative, followed by cyclization.

Experimental Protocol (Representative Multistep Synthesis):

-

Step 1: Formation of 5-amino-4-cyanopyrazole derivative (if not starting from an amino pyrazole). This step would involve a multi-step synthesis, often starting from a β-ketoester, which is beyond the direct application of the title compound but is a common entry to the required intermediate.

-

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine.

-

A solution of a 5-amino-1-substituted-3-methyl-1H-pyrazole-4-carbonitrile (a derivative that could be conceptually derived from the title compound) (1.0 eq) in formic acid (excess) is refluxed for 7 hours.

-

The reaction mixture is then cooled and poured into ice water.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pyrazolo[3,4-d]pyrimidin-4-one.

-

Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines:

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative. *Note: The starting material is a hypothetical derivative for illustrative purposes.

Reactivity of the Vinyl Group

The N-vinyl group offers additional synthetic handles, such as participation in cycloaddition reactions and polymerization, allowing for the incorporation of the pyrazole moiety into larger molecular frameworks or polymer chains. While specific examples for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde are not detailed in the provided search results, the general reactivity of vinylpyrazoles suggests potential for [4+2] and [2+2] cycloadditions.

Conclusion

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis. Its aldehyde and vinyl functionalities provide multiple avenues for the construction of complex heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented herein, though representative in some cases due to the limited availability of specific literature for this exact compound, offer a solid foundation for researchers to explore its synthetic potential. Further investigation into the specific reaction conditions and substrate scope for this particular molecule is warranted to fully exploit its utility.

References

Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Knoevenagel condensation reaction with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This versatile reaction is a cornerstone in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1][3] The product is often an α,β-unsaturated ketone or a related conjugated system.[1] The Knoevenagel condensation of pyrazole aldehydes is a valuable synthetic route for creating diverse molecular architectures, which are of significant interest in the development of new therapeutic agents.[4][5] 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with CAS Number 120841-97-6, a molecular formula of C7H8N2O, and a molecular weight of 136.15 g/mol .[6]

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with an active methylene compound is depicted below. The 'Z' and 'Z'' substituents on the active methylene compound are electron-withdrawing groups that increase the acidity of the methylene protons.

A generalized reaction scheme for the Knoevenagel condensation.

Data Presentation: Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of pyrazole aldehydes with different active methylene compounds. These can serve as a starting point for optimizing the reaction with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.

| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |

| Pyrazole aldehyde | Malononitrile | Ammonium Carbonate (20) | Water:Ethanol (1:1) | Reflux | 3-20 min | High | [4] |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [1] |

| Pyrazole-3-carbaldehydes | Malonic acid | Glycine | DMSO | Room Temp | Not Specified | Not Specified | [7] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [8] |

| 9-Ethyl-9H-carbazole-2-carbaldehyde | Malononitrile | Piperidine (10) | Ethanol | Reflux | 2-4 h | Not Specified | [9] |

| 9-Ethyl-9H-carbazole-2-carbaldehyde | Ethyl cyanoacetate | Pyrrolidine (10) | Toluene | Reflux | Not Specified | Not Specified | [9] |

| Methyl 4-formylbenzoate | Malononitrile | Piperidine (10) | Ethanol | Reflux | 2 h | 92 | [10] |

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with malononitrile and ethyl cyanoacetate, respectively.

Protocol 1: Ammonium Carbonate-Catalyzed Condensation with Malononitrile in Aqueous Ethanol

This protocol is adapted from a green and efficient method developed for other pyrazole aldehydes.[4]

Materials:

-

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium Carbonate (0.2 eq)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 50 mL round-bottom flask, combine 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

-

Stir the mixture for 3-5 minutes to ensure homogeneity.

-

Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 3-20 minutes), allow the mixture to cool to room temperature.

-

Filter the resulting solid product, wash with cold water, and dry under vacuum.

Protocol 2: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate in Ethanol

This protocol is a standard method for Knoevenagel condensations.[9]

Materials:

-